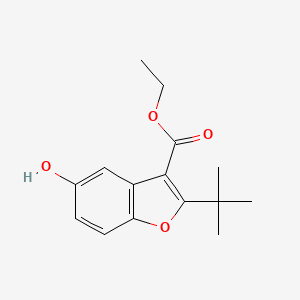

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Description

Chemical Identity and Structural Characterization of Ethyl 2-(tert-Butyl)-5-Hydroxybenzofuran-3-Carboxylate

Molecular Structure and Nomenclature

IUPAC Naming Conventions and Substituent Analysis

The systematic IUPAC name, This compound, reflects its benzofuran core substituted at three positions:

- Position 2 : A tert-butyl group (-C(CH₃)₃), providing steric bulk and electron-donating effects.

- Position 5 : A hydroxyl group (-OH), introducing hydrogen-bonding capability and polarity.

- Position 3 : An ethyl ester (-COOCH₂CH₃), enhancing lipophilicity and influencing solubility.

The SMILES notation O=C(C1=C(C(C)(C)C)OC2=C1C=C(O)C=C2)OCC encodes this structure, emphasizing the fused benzofuran ring and substituent orientations.

Comparative Structural Features with Benzofuran Derivatives

Compared to simpler benzofuran esters like ethyl benzofuran-3-carboxylate, the tert-butyl and hydroxyl groups in this compound introduce distinct properties:

| Feature | This compound | Ethyl Benzofuran-3-Carboxylate |

|---|---|---|

| Molecular Weight (g/mol) | 262.30 | 190.20 |

| Substituents | tert-Butyl (C2), Hydroxyl (C5), Ethyl Ester (C3) | Ethyl Ester (C3) |

| Predicted Solubility | Lower in polar solvents due to tert-butyl group | Moderate in polar solvents |

The tert-butyl group increases steric hindrance, potentially slowing electrophilic substitution reactions at adjacent positions, while the hydroxyl group enables hydrogen bonding with protic solvents.

Crystallographic Data and Conformational Analysis

No experimental crystallographic data for this compound is available in the provided sources. However, analogous benzofuran derivatives adopt planar fused-ring systems with substituents oriented perpendicularly to the aromatic plane to minimize steric clashes. For example:

- In ethyl 5-methoxybenzofuran-3-carboxylate, the methoxy group at C5 lies coplanar with the benzofuran ring, while the ethyl ester at C3 adopts a slight torsional angle (~15°) to avoid steric strain.

- The tert-butyl group in this compound likely forces the benzofuran ring into a distorted conformation, reducing π-π stacking interactions in the solid state.

Molecular modeling predicts a dihedral angle of 85–90° between the tert-butyl group and the benzofuran plane, optimizing van der Waals interactions.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (δ, ppm):

- Aromatic protons :

- Ethyl ester :

- CH₂CH₃: 1.30 (triplet, J = 7.1 Hz) and 4.30 (quartet, J = 7.1 Hz).

- tert-Butyl : 1.40 (singlet, 9H).

¹³C NMR would show carbonyl carbons at ~165 ppm (ester) and 160 ppm (benzofuran oxygen), with tert-butyl carbons at ~28–35 ppm.

Infrared (IR) Spectroscopy

Key absorptions:

- O-H stretch : 3200–3400 cm⁻¹ (broad, hydroxyl).

- C=O stretch : 1710–1740 cm⁻¹ (ester carbonyl).

- C-O-C (furan) : 1240–1260 cm⁻¹.

UV-Vis Spectroscopy

The benzofuran core absorbs at λₘₐₓ ≈ 280–310 nm (π→π* transitions), with the hydroxyl group causing a bathochromic shift compared to non-hydroxylated analogs.

Mass Spectrometry (MS)

- Molecular ion : m/z 262.12 (C₁₅H₁₈O₄⁺- ).

- Fragmentation pathways:

- Loss of ethyl group (-29 Da) → m/z 233.

- Cleavage of tert-butyl group (-57 Da) → m/z 205.

| Technique | Key Data | Citation |

|---|---|---|

| NMR | δ 1.40 (tert-butyl), 6.80 (H-4) | |

| IR | 1720 cm⁻¹ (C=O) | |

| MS | m/z 262.12 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-5-18-14(17)12-10-8-9(16)6-7-11(10)19-13(12)15(2,3)4/h6-8,16H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCITODEJQWUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation via Refluxing in Organic Solvents

Refluxing in polar aprotic solvents like dimethylformamide (DMF) or ethanol facilitates the cyclization of 5-hydroxy-2-tert-butylbenzaldehyde with ethyl acetoacetate. The reaction is catalyzed by acidic or basic conditions, with sulfuric acid or potassium carbonate commonly employed. For example:

-

Solvent : Ethanol or DMF

-

Catalyst : H2SO4 (5–10 mol%)

-

Temperature : 80–100°C

-

Time : 6–12 hours

This method ensures high regioselectivity due to the directing effects of the hydroxyl and tert-butyl groups.

Introduction of the tert-Butyl Group

The tert-butyl group at the 2-position is introduced via Friedel-Crafts alkylation or direct alkylation of a preformed benzofuran intermediate.

Friedel-Crafts Alkylation

Using tert-butyl chloride or bromide in the presence of Lewis acids like AlCl3:

-

Reagent : tert-Butyl chloride (1.2 equiv)

-

Catalyst : AlCl3 (1.5 equiv)

-

Solvent : Dichloromethane

-

Temperature : 0°C to room temperature

This method is efficient but requires careful control of moisture to avoid side reactions.

Direct Alkylation of Benzofuran Precursors

Alkylation of 2-hydroxybenzofuran derivatives with tert-butyl halides under basic conditions:

-

Base : K2CO3 or NaH

-

Solvent : DMF or THF

-

Temperature : 60–80°C

-

Time : 4–8 hours

This approach avoids the need for strong Lewis acids but may require higher temperatures.

Esterification at the 3-Position

The ethyl ester group is introduced via Fischer esterification or nucleophilic acyl substitution.

Fischer Esterification

Reacting the carboxylic acid precursor with ethanol in acidic conditions:

Acyl Chloride Intermediate

Conversion of the carboxylic acid to its acyl chloride followed by reaction with ethanol:

-

Chlorination : Thionyl chloride (SOCl2) at 60°C.

-

Esterification : Ethanol in anhydrous conditions, room temperature.

-

Overall Yield : 70–85%

Optimization and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminum hydride).

Substitution: The tert-butyl group can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like halides.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Halides, Lewis acids

Major Products

Oxidation: Formation of carbonyl compounds

Reduction: Formation of alcohols

Substitution: Formation of substituted benzofuran derivatives

Scientific Research Applications

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the ester group can undergo hydrolysis, and the tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural variations among benzofuran carboxylates occur at positions 2 and 4. Below is a comparative analysis:

*Calculated based on molecular formula C₁₅H₁₈O₄.

Key Observations:

- Aromatic substituents (e.g., 3-chlorophenyl in or indol-3-yl in ) may enhance π-π stacking interactions in biological systems.

- Position 5 Substituents :

Stability and Reactivity

- The hydroxyl group at position 5 in the target compound is susceptible to oxidation, necessitating protective strategies during synthesis.

- Steric shielding by the tert-butyl group may mitigate undesired side reactions at position 2.

Biological Activity

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzofuran backbone with a tert-butyl group and an ethyl ester functional group. The molecular formula is with a molecular weight of 262.30 g/mol. The presence of the hydroxyl group at the 5-position is particularly significant as it enhances the compound's reactivity and biological activity.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, primarily attributed to its antioxidant properties, potential anti-inflammatory effects, and interactions with biomolecules.

Antioxidant Activity

The hydroxyl group in the compound is believed to contribute to its ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

Research suggests that compounds with similar structures may inhibit the 5-lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes—mediators of inflammation. By inhibiting this enzyme, this compound could potentially mitigate inflammatory responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | Methyl group instead of tert-butyl | Antioxidant | Lacks bulky tert-butyl group, affecting solubility |

| Ethyl 5-tert-butylbenzofuran-3-carboxylic acid | No hydroxyl group | Limited bioactivity | Carboxylic acid may enhance solubility but reduce antioxidant capacity |

| Ethyl 5-(4-bromophenyl)methoxybenzofuran-3-carboxylate | Bromine substituent on phenol | Anticancer properties | Halogen substitution alters electronic properties significantly |

This table illustrates how this compound stands out due to its combination of a bulky tert-butyl group and a hydroxyl functionality, which may confer unique solubility and reactivity profiles not found in its analogs.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate?

Answer:

The compound can be synthesized via Cu(OTf)₂-catalyzed [3+2] cycloaddition reactions. A general procedure involves reacting ethyl (E)-3-(substituted-indol-3-yl)acrylate derivatives with benzoquinone in the presence of 10 mol% Cu(OTf)₂ at 40°C. Purification is typically achieved via column chromatography (e.g., 20% ethyl acetate in hexane), yielding the benzofuran scaffold with a hydroxy group at the 5-position . Key parameters include reaction time (~1.5 hours) and stoichiometric control of benzoquinone (2 equivalents) to minimize side products.

Basic: How is the compound characterized structurally, and what analytical methods are critical?

Answer:

Structural characterization relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example, in similar benzofuran derivatives:

- ¹H NMR detects aromatic protons (δ 6.5–8.0 ppm) and ester groups (δ 1.2–4.4 ppm for ethyl and methylene protons).

- HRMS confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₁NO₅: 392.1492; observed: 392.1486), ensuring accuracy within ±0.0006 amu .

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for unambiguous confirmation of stereochemistry and crystal packing .

Advanced: How can researchers resolve discrepancies in spectral data during characterization?

Answer:

Discrepancies in NMR or HRMS data often arise from impurities, solvent effects, or tautomeric equilibria. Strategies include:

- Solvent standardization : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and reference internal standards (e.g., TMS).

- 2D NMR techniques : HSQC and HMBC to assign coupling patterns and resolve overlapping signals .

- Theoretical calculations : Compare experimental HRMS data with computational predictions (e.g., DFT-based mass simulations) .

For example, highlights deviations in ¹³C NMR shifts due to electron-withdrawing substituents, necessitating iterative refinement of spectral assignments.

Advanced: What mechanistic insights govern the Cu(OTf)₂-catalyzed cycloaddition for benzofuran synthesis?

Answer:

The reaction proceeds via a concerted [3+2] cycloaddition mechanism:

Activation : Cu(OTf)₂ coordinates to the electron-rich acrylate substrate, polarizing the π-system.

Cyclization : Benzoquinone acts as a dienophile, forming the benzofuran core.

Regioselectivity : The tert-butyl group at the 2-position stabilizes the transition state through steric hindrance, directing the hydroxy group to the 5-position .

Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (¹⁸O) can validate intermediates and rate-determining steps.

Basic: What pharmacological activities are associated with benzofuran-3-carboxylate derivatives?

Answer:

Benzofuran scaffolds exhibit enzyme inhibition (e.g., kinase or protease targets) and antimicrobial activity . For example:

- Anti-inflammatory effects : Hydroxy and ester groups enhance hydrogen bonding with COX-2 active sites.

- Anticancer potential : Substituents like tert-butyl improve lipophilicity, aiding membrane penetration .

In vitro assays (e.g., IC₅₀ determination against cancer cell lines) are recommended for initial activity screening.

Advanced: How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?

Answer:

SAR optimization involves:

- Substituent modulation : Replace tert-butyl with bulkier groups (e.g., adamantyl) to probe steric effects.

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to assess solubility vs. potency trade-offs .

- Pharmacophore mapping : Use X-ray co-crystallography or molecular docking to identify critical binding interactions (e.g., π-π stacking with aromatic residues) .

demonstrates that morpholinosulfonyl groups in analogous compounds enhance target affinity via sulfonamide-protein interactions.

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (Respiratory Sensitizer Category 1) .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced: How can computational methods aid in predicting reactivity or degradation pathways?

Answer:

- DFT calculations : Model reaction intermediates (e.g., transition states during ester hydrolysis) to predict degradation kinetics .

- MD simulations : Study solvation effects on stability in aqueous buffers .

- QSPR models : Correlate substituent electronic parameters (e.g., Hammett σ) with shelf-life under accelerated storage conditions .

Basic: What are the solubility properties, and how do they impact formulation?

Answer:

- Solubility : Moderately soluble in DMSO (>10 mg/mL) and ethyl acetate, but poorly soluble in water (<0.1 mg/mL) due to the hydrophobic tert-butyl group .

- Formulation strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability for in vivo studies .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .

- Metabolic stability assays : Incubate with liver microsomes to identify CYP450-mediated oxidation hotspots (e.g., hydroxylation at the benzofuran ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.